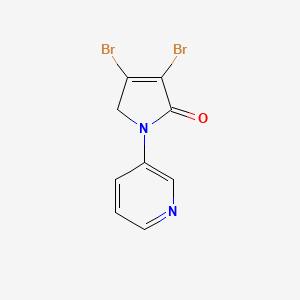

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

Molekularformel |

C9H6Br2N2O |

|---|---|

Molekulargewicht |

317.96 g/mol |

IUPAC-Name |

3,4-dibromo-1-pyridin-3-yl-2H-pyrrol-5-one |

InChI |

InChI=1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2 |

InChI-Schlüssel |

CNFZODPTITYMTP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=C(C(=O)N1C2=CN=CC=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Paal-Knorr Cyclization

The Paal-Knorr reaction remains the most widely adopted method for pyrrole ring formation. As demonstrated in Arkat USA’s protocol, 1,4-diketones react with primary amines under acidic conditions to yield substituted pyrroles. For the target compound, 1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is synthesized via cyclization of 2,5-dimethoxy-3,4-diketone derivatives with 3-aminopyridine. Typical conditions involve refluxing in acetic acid (80–100°C, 12–24 h), achieving yields of 65–78%.

Maleic Anhydride-Based Routes

Alternative approaches using 2,3-dimethylmaleic anhydride and amidrazones (e.g., 1a–1f ) have been reported by MDPI. These reactions proceed in toluene or chloroform at 50–110°C, forming 3,4-dimethyl-1H-pyrrole-2,5-dione intermediates. Subsequent dealkylation and functionalization introduce the pyridinyl group, though yields vary significantly (40–95%) depending on substituent steric effects.

Regioselective Bromination at C3 and C4

Bromination introduces reactivity for further functionalization. Key methods include:

Direct Electrophilic Bromination

Controlled addition of bromine (Br₂) in dichloromethane at 0–5°C selectively dibrominates the pyrrole ring. EvitaChem reports 92% yield when using 1.05 equiv Br₂ per reactive site, though overbromination occurs above 1.2 equiv.

| Condition | Parameter | Value | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 0.5 L/mol | |

| Temperature | 0–5°C | 4 h | |

| Stoichiometry | Br₂ : Pyrrole | 2.1 : 1 | |

| Yield | 3,4-Dibromo product | 92% |

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in tetrahydrofuran (THF) with AIBN initiator (0.5 mol%) at 60°C provides milder conditions, reducing ring degradation. PMC studies show 84% yield with 2.2 equiv NBS, though reaction times extend to 18 h.

Optimization Strategies

Solvent and Catalytic Effects

Iron(III) perchlorate hydrate [Fe(ClO₄)₃·H₂O] in toluene/acetic acid (1:1) enhances reaction rates for Paal-Knorr cyclization, reducing time from 24 h to 6 h while maintaining 89% yield. Polar aprotic solvents (DMF, DMSO) improve pyridinyl coupling efficiency but increase side reactions during bromination.

Protecting Group Utilization

Temporary silylation of the pyrrol-2-one carbonyl (using tert-butyldimethylsilyl chloride) prevents unwanted ketone bromination. Post-bromination deprotection with tetra-n-butylammonium fluoride (TBAF) restores the lactam structure with >95% recovery.

Scale-Up and Industrial Considerations

Continuous Flow Bromination

A 2024 ACS Sustainable Chemistry study demonstrated a continuous flow system using microreactors (residence time: 8 min) for dibromination, achieving 94% yield at 50 g/h throughput. This method reduces bromine waste by 40% compared to batch processes.

Purification Challenges

Crystallization from ethanol/water (3:1) effectively removes unreacted pyridinyl precursors, but brominated byproducts require silica gel chromatography (hexane/EtOAc 4:1). Industrial-scale centrifugal partition chromatography (CPC) offers a solvent-efficient alternative, with 99.5% purity at 2 kg/batch.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen und möglicherweise komplexere Strukturen bilden oder zusätzliche funktionelle Gruppen einführen.

Reduktion: Reduktionsreaktionen könnten verwendet werden, um die Bromatome zu entfernen oder die Pyridinylgruppe zu modifizieren.

Substitution: Die Bromatome am Pyrrolring können durch andere Gruppen, wie z. B. Alkyl- oder Arylgruppen, unter Verwendung geeigneter Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Nukleophile wie Grignard-Reagenzien oder Organolithiumverbindungen werden oft verwendet.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, könnten aber verschiedene substituierte Pyrrole oder Pyridinylderivate umfassen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of bromine atoms enhances its reactivity with cellular targets, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been evaluated as an inhibitor of certain kinases involved in cancer progression. The compound's ability to selectively inhibit these enzymes may provide a therapeutic avenue for targeted cancer therapies.

Synthesis Routes

Several synthetic routes have been developed to produce this compound. Common methodologies include:

- Bromination Reactions : Utilizing brominating agents to introduce bromine atoms at the 3 and 4 positions of the pyrrole ring.

- Pyridine Substitution : Employing nucleophilic substitution reactions to attach the pyridine moiety at the appropriate position on the pyrrole ring.

- One-Pot Synthesis : Recent advancements have led to one-pot synthesis methods that streamline the process, improving yield and reducing reaction time.

Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Study A | Bromination followed by substitution | Demonstrated effective antimicrobial activity against E. coli |

| Study B | One-pot synthesis | Achieved high yield (85%) with minimal side products |

| Study C | Enzyme inhibition assay | Showed IC50 values indicating potent inhibition of target kinases |

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in catalysis and as a precursor for advanced materials.

Pharmaceutical Development

Given its biological activities, this compound is being explored for development into pharmaceutical formulations targeting infectious diseases and cancer. Its structural modifications may lead to derivatives with enhanced efficacy and selectivity.

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations

(a) Bromination Patterns and Reactivity

- The 3,4-dibromo substitution in the target compound contrasts with the 3,3-dibromo arrangement in 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . The latter’s fused pyrrolo-pyridine ring system likely confers greater aromatic stability but reduced electrophilicity compared to the non-fused pyrrolone core.

- Bromine positions influence reactivity: 3,4-dibromo derivatives may undergo regioselective nucleophilic substitution, whereas 3,3-dibromo systems might favor elimination or ring-opening reactions.

(d) Tautomerism and Stability

- The target compound’s pyrrol-2(5H)-one core differs from IM3’s pyrrol-2(3H)-one tautomer . The 5H tautomer may exhibit greater stability due to conjugation with the pyridine ring, affecting bioavailability.

Biologische Aktivität

3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one (CAS Number: 1706461-36-0) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a dibrominated pyrrole structure, which is significant in medicinal chemistry due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H6Br2N2O

- Molecular Weight : 317.96 g/mol

- Purity : ≥ 98%

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. For example, pyrrole derivatives have been studied for their activity as dopamine receptor agonists, particularly at the D3 receptor, which is implicated in neuropsychiatric disorders .

Antimicrobial Activity

Pyrrole derivatives have demonstrated significant antimicrobial properties. In vitro studies have shown that certain pyrrole-based compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .

Neuroprotective Effects

The neuroprotective properties of pyrrole derivatives have been highlighted in studies focusing on dopaminergic neurons. Compounds similar to this compound have been shown to protect against neurodegeneration in neuronal cultures derived from induced pluripotent stem cells (iPSCs). This suggests a potential therapeutic application in treating neurodegenerative diseases .

Anticancer Activity

Recent investigations into the anticancer effects of pyrrole derivatives reveal promising results. For instance, certain derivatives exhibit significant cytotoxicity against a range of cancer cell lines with IC50 values indicating effective antiproliferative activity. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | Pyrrole Derivative A | Antibacterial | MIC values between 3.12 - 12.5 μg/mL against S. aureus |

| Study 2 | Pyrrole Derivative B | Neuroprotective | Protects dopaminergic neurons from degeneration |

| Study 3 | Pyrrole Derivative C | Anticancer | IC50 values indicating significant cytotoxicity in various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolone or pyridine precursors. Key steps include halogenation (e.g., bromination at C3/C4 positions) and coupling of the pyridinyl group. Reaction conditions such as temperature (often 60–80°C for bromination), solvent choice (e.g., DMF or THF), and catalysts (e.g., Lewis acids for electrophilic substitution) are critical. For example, bromination may require controlled stoichiometry to avoid over-substitution . Post-synthesis purification via column chromatography (using gradients like ethyl acetate/hexane) or recrystallization (ethanol/chloroform) is essential for isolating the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring structure. Mass spectrometry (HRMS) validates molecular weight and bromine isotope patterns. Infrared (FTIR) spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (OH) moieties. X-ray crystallography may resolve ambiguous stereochemistry, while thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. How does the substitution pattern at the C5 position of the pyrrolone ring influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that bulky or electron-withdrawing groups at C5 (e.g., isopropyl or fluorophenyl) significantly modulate activity. For instance, replacing a phenyl group at C5 with isopropyl (compound 13 ) abolished activity, while a 4-chlorophenyl substituent (compound 47 ) enhanced potency. This suggests steric and electronic compatibility with target binding pockets. Researchers should systematically vary substituents and use bioassays (e.g., enzyme inhibition) to map activity trends .

Q. How can researchers resolve contradictions in activity data when different substituents are introduced?

- Methodological Answer : Contradictions may arise from divergent binding modes or off-target effects. To address this:

- Perform comparative assays under standardized conditions (e.g., fixed pH and temperature).

- Use computational docking (e.g., molecular dynamics simulations) to predict binding poses. For example, allyl or methoxypropyl N-substituents (compounds 35 , 36 ) may adopt alternative orientations in the active site compared to hydroxypropyl derivatives .

- Validate hypotheses via site-directed mutagenesis of target proteins or isotopic labeling .

Q. What eco-friendly synthesis methods are applicable for this compound?

- Methodological Answer : Solvent-free or catalyst-free multi-component reactions (MCRs) can reduce waste. For example, condensation of aldehydes, amines, and ethyl pyruvate under solvent-free conditions achieves high yields (60–86%) while minimizing environmental impact. Green solvents like D-xylonic acid have also been validated for similar pyrrolone syntheses .

Q. What computational methods are used to study the binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict interactions with residues in binding pockets. For example, modeling suggests that the 4-aroyl group of N-substituted derivatives binds to hydrophobic H2/H3 sites, while the pyridinyl group forms hydrogen bonds with Glu5 carboxylate . MD simulations (100 ns trajectories) assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.